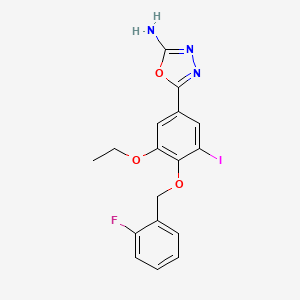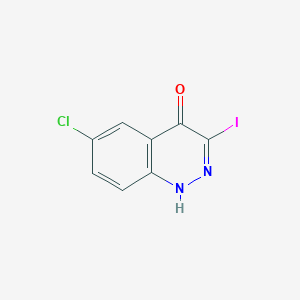
6-Chloro-3-iodocinnolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-iodocinnolin-4(1H)-one is a heterocyclic organic compound that belongs to the cinnoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodocinnolin-4(1H)-one typically involves the halogenation of cinnoline derivatives. A common method includes the iodination of 6-chlorocinnolin-4(1H)-one using iodine and a suitable oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the halogen groups, potentially leading to dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Chloro-3-iodocinnolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms may play a crucial role in binding to these targets, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and interactions.
相似化合物的比较
Similar Compounds
6-Chlorocinnolin-4(1H)-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
3-Iodocinnolin-4(1H)-one: Lacks the chlorine atom, leading to different chemical properties.
6-Bromo-3-iodocinnolin-4(1H)-one: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity.
Uniqueness
6-Chloro-3-iodocinnolin-4(1H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation may provide distinct advantages in specific applications, such as increased binding affinity to certain biological targets.
属性
分子式 |
C8H4ClIN2O |
|---|---|
分子量 |
306.49 g/mol |
IUPAC 名称 |
6-chloro-3-iodo-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H4ClIN2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13) |
InChI 键 |
JGDOUDPCVVVNLF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=NN2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



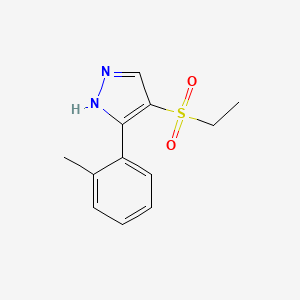


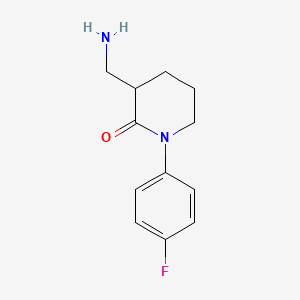
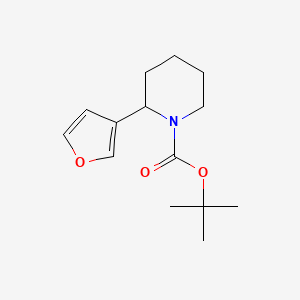

![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)
![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)

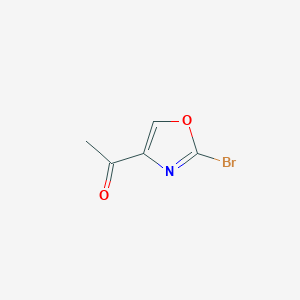
![Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789692.png)

